1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI)
1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
155419-08-2
VCID:
VC0122910
InChI:
InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10-/m0/s1
SMILES:
CC1CCC(C(C1O)O)C(C)C
Molecular Formula:
C10H20O2
Molecular Weight:
172.26 g/mol
1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI)
CAS No.: 155419-08-2
Main Products
VCID: VC0122910
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
CAS No. | 155419-08-2 |
---|---|
Product Name | 1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI) |
Molecular Formula | C10H20O2 |
Molecular Weight | 172.26 g/mol |
IUPAC Name | (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol |
Standard InChI | InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10-/m0/s1 |
Standard InChIKey | WQFGPARDTSBVLU-JLIMGVALSA-N |
Isomeric SMILES | C[C@H]1CC[C@@H]([C@@H]([C@@H]1O)O)C(C)C |
SMILES | CC1CCC(C(C1O)O)C(C)C |
Canonical SMILES | CC1CCC(C(C1O)O)C(C)C |
Synonyms | 1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI) |
PubChem Compound | 6431594 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume